Sucrose 2,3,3',4',6-pentaacetate
CAS No.: 35867-25-5
Cat. No.: VC20752505
Molecular Formula: C22H32O16
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35867-25-5 |
---|---|
Molecular Formula | C22H32O16 |
Molecular Weight | 552.5 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
Standard InChI Key | AHLIHMGXFJRKSY-ZQNATQRZSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |
Introduction
Sucrose 2,3,3',4',6-pentaacetate is a chemically modified form of sucrose, where five hydroxyl groups on the sucrose molecule are acetylated. This compound is known for its unique structural and chemical properties, making it valuable in various research and industrial applications.
Synthesis of Sucrose 2,3,3',4',6-Pentaacetate
The synthesis typically involves the acetylation of sucrose using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or Lewis acids. The reaction conditions must be optimized to ensure high yield and selectivity towards the desired pentaacetate product.
Reaction Scheme
-
Starting Material: Sucrose
-
Reagents: Acetic anhydride or acetyl chloride
-
Catalyst: Pyridine or Lewis acid (e.g., AlCl₃)
-
Conditions: Controlled temperature and time to facilitate complete acetylation without decomposition.
Characterization Techniques
The synthesized sucrose pentaacetate can be characterized using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of acetyl groups.
-
Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.
-
Mass Spectrometry (MS): Assists in determining molecular weight and structure confirmation.
Applications
Sucrose 2,3,3',4',6-pentaacetate has several important applications:
-
Glycosylation Reactions: It serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds with various acceptors.
-
Carbohydrate Synthesis: The compound can be used to synthesize more complex carbohydrate derivatives due to its protective acetyl groups.
-
Pharmaceutical Applications: Its stability under acidic conditions makes it useful in drug formulation and development.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sucrose | C12H22O11 | Natural disaccharide; not modified |
Sucrose Pentaacetate | C22H32O16 | Five hydroxyls acetylated; used in glycosylation |
Alpha-D-Glucose Pentaacetate | C16H22O11 | Similar structure; different applications in synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume